molecular formula C7H13N3O B15273492 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol

3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol

Cat. No.: B15273492
M. Wt: 155.20 g/mol
InChI Key: RLMYSJSRXIMLCI-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often using copper(I) catalysts to facilitate the reaction between azides and alkynes. The reaction conditions generally include:

    Solvent: Aqueous or organic solvents like ethanol or methanol.

    Catalyst: Copper(I) sulfate or copper(I) bromide.

    Temperature: Room temperature to slightly elevated temperatures (20-45°C).

    Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-one.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol exerts its effects is primarily through its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-1,2,3-triazol-4-yl)butan-2-ol
  • 3-(1-Methyl-1H-1,2,4-triazol-3-yl)butan-2-ol
  • 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanol

Uniqueness

3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the butanol moiety also adds to its versatility, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(3-methyltriazol-4-yl)butan-2-ol

InChI

InChI=1S/C7H13N3O/c1-5(6(2)11)7-4-8-9-10(7)3/h4-6,11H,1-3H3

InChI Key

RLMYSJSRXIMLCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=NN1C)C(C)O

Origin of Product

United States

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